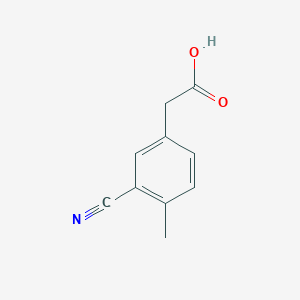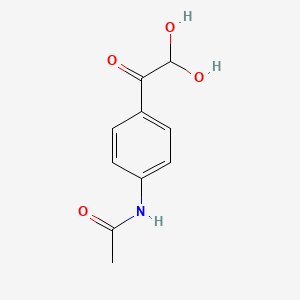
2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone
Overview
Description
2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone is an organic compound with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol . It is a naphthalene derivative, characterized by the presence of two hydroxyl groups and a ketone group attached to the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of 2-naphthylglyoxal hydrate with 4-chlorobenzamide in the presence of iron oxide (Fe₃O₄) nanoparticles as a catalyst. The reaction is carried out at 80°C for 30 minutes without any solvent (neat conditions). After the addition of 4-hydroxycoumarin, the reaction mixture is stirred until completion .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene-2,2-dione or naphthalene-2-carboxylic acid.
Reduction: Formation of 2,2-dihydroxy-1-(naphthalen-2-yl)ethanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,8-Dihydroxynaphthalen-2-yl)ethanone: Similar structure but with hydroxyl groups at different positions.
2,2-Dihydroxy-1-(phenyl)ethanone: Similar structure but with a phenyl group instead of a naphthalene ring.
Uniqueness
2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone is unique due to its specific arrangement of hydroxyl and ketone groups on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dihydroxy-1-naphthalen-2-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIQMLLUSAXQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-21-2 | |
| Record name | 2,2-Dihydroxy-1-(2-naphthalenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16208-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















